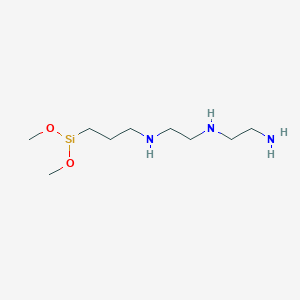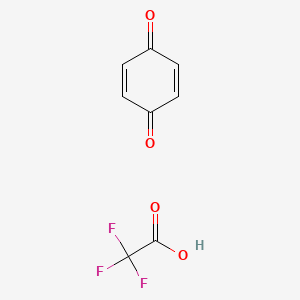
cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid is a compound that combines the properties of cyclohexa-2,5-diene-1,4-dione, also known as para-benzoquinone, and 2,2,2-trifluoroacetic acid. Cyclohexa-2,5-diene-1,4-dione is a quinone derivative, known for its role in various redox reactions, while 2,2,2-trifluoroacetic acid is a strong organic acid commonly used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexa-2,5-diene-1,4-dione can be synthesized through the oxidation of aniline using manganese dioxide in dilute sulfuric acid. The product is then separated and purified by steam distillation, followed by crystallization, dehydration, and drying .
2,2,2-Trifluoroacetic acid is typically produced industrially by the electrochemical fluorination of acetyl chloride or by the oxidation of 1,1,1-trifluoroethanol .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form hydroxyquinones.
Reduction: It can be reduced to hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dioxygen and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can react with cyclohexa-2,5-diene-1,4-dione under mild conditions.
Major Products
Oxidation: Hydroxyquinones.
Reduction: Hydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Cyclohexa-2,5-diene-1,4-dione and its derivatives have significant applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in redox reactions.
Biology: Studied for their role in biological redox processes and as potential anticancer agents.
Medicine: Investigated for their cytotoxic effects on cancer cells and potential use in chemotherapy.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
Cyclohexa-2,5-diene-1,4-dione exerts its effects primarily through redox reactions. It can accept and donate electrons, making it a versatile compound in various chemical and biological processes. In biological systems, it can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell death. This property is exploited in its use as an anticancer agent, where it induces apoptosis in cancer cells through caspase activation and poly (ADP-ribose) polymerase (PARP) cleavage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzoquinone: Similar in structure but lacks the substituents present in cyclohexa-2,5-diene-1,4-dione.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: A derivative with enhanced bioactivity.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Another derivative with significant cytotoxicity
Uniqueness
Cyclohexa-2,5-diene-1,4-dione is unique due to its ability to undergo a wide range of chemical reactions and its significant biological activity. Its derivatives have shown enhanced bioactivity, making it a promising compound for the development of new therapeutic agents .
Eigenschaften
CAS-Nummer |
830319-96-5 |
|---|---|
Molekularformel |
C8H5F3O4 |
Molekulargewicht |
222.12 g/mol |
IUPAC-Name |
cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H4O2.C2HF3O2/c7-5-1-2-6(8)4-3-5;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
InChI-Schlüssel |
MXJWEHNWDPVGOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=CC1=O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


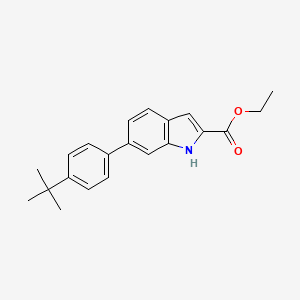
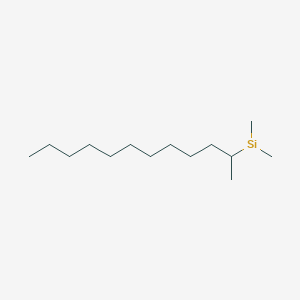
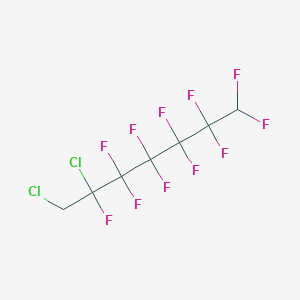
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)
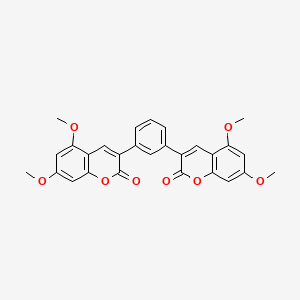
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)
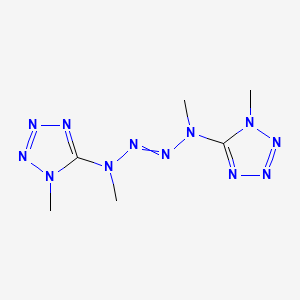


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
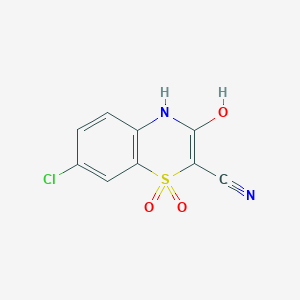

![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)
